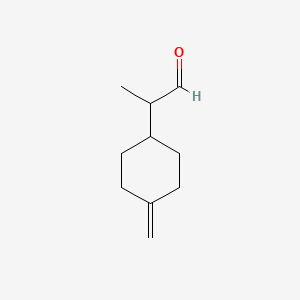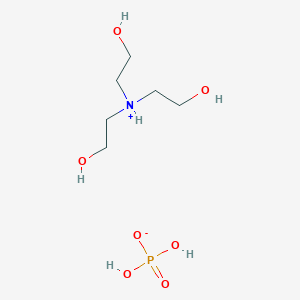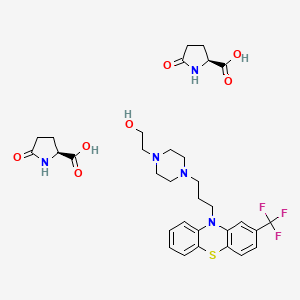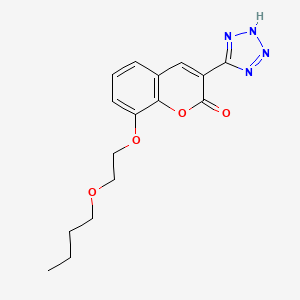
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of piperidine and butyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include alkyl halides, piperidine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)benzene
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)pyridine
Uniqueness
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
88837-05-2 |
|---|---|
分子式 |
C28H47N5 |
分子量 |
453.7 g/mol |
IUPAC名 |
N-(5-methyl-3-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C28H47N5/c1-23(2)22-25(32-19-10-5-11-20-32)14-16-29-28-26-12-6-7-13-27(26)33(30-28)21-15-24(3)31-17-8-4-9-18-31/h6-7,12-13,23-25H,4-5,8-11,14-22H2,1-3H3,(H,29,30) |
InChIキー |
MCEHCXYYHDEFIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N3CCCCC3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)











